molecular formula C18H24Cl2N2O B14929771 3,4-dichloro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide

3,4-dichloro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide

Cat. No.: B14929771
M. Wt: 355.3 g/mol
InChI Key: HYHDQAUDPQDROY-UHFFFAOYSA-N
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Description

3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzohydrazide moiety substituted with dichloro groups at the 3 and 4 positions, and a cyclohexylidene group substituted with a tert-pentyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide typically involves the reaction of 3,4-dichlorobenzohydrazide with 4-(tert-pentyl)cyclohexanone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzenethiol
  • 2,6-Dichloro-4-(tert-pentyl)phenol
  • 3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide

Uniqueness

3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide is unique due to its specific substitution pattern and the presence of both dichloro and tert-pentyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

3,4-dichloro-N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]benzamide

InChI

InChI=1S/C18H24Cl2N2O/c1-4-18(2,3)13-6-8-14(9-7-13)21-22-17(23)12-5-10-15(19)16(20)11-12/h5,10-11,13H,4,6-9H2,1-3H3,(H,22,23)

InChI Key

HYHDQAUDPQDROY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC1

Origin of Product

United States

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